N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan is a complex organotin compound It is characterized by the presence of a tributylstannyl group attached to a biphenyl structure, which is further linked to a sulfonyl group and D-tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan typically involves multiple steps. One common method includes the Stille cross-coupling reaction, where a tributylstannyl group is introduced to the biphenyl structure. This reaction is catalyzed by palladium and requires specific conditions such as an inert atmosphere and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. The conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism by which N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan exerts its effects involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the formation of covalent bonds with other molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Tributylstannyl)-1-tritylimidazole
- N-Methyl-4-(tributylstannyl)imidazole
- 2-(Tributylstannyl)pyridine
Uniqueness
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan is unique due to its combination of a biphenyl structure with a sulfonyl group and D-tryptophan.
Eigenschaften
CAS-Nummer |
824981-74-0 |
---|---|
Molekularformel |
C35H46N2O4SSn |
Molekulargewicht |
709.5 g/mol |
IUPAC-Name |
(2R)-3-(1H-indol-3-yl)-2-[[4-(4-tributylstannylphenyl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C23H19N2O4S.3C4H9.Sn/c26-23(27)22(14-18-15-24-21-9-5-4-8-20(18)21)25-30(28,29)19-12-10-17(11-13-19)16-6-2-1-3-7-16;3*1-3-4-2;/h2-13,15,22,24-25H,14H2,(H,26,27);3*1,3-4H2,2H3;/t22-;;;;/m1..../s1 |
InChI-Schlüssel |
DANUHZBSMIEXTF-VTTXPQSASA-N |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.